3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 3-position and the tetrahydro configuration adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through various methods. One common approach involves the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then fused with pyridine derivatives under acidic conditions . Another method includes the use of preformed pyrazole and pyridine rings, which are then subjected to cyclization reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as amorphous carbon-supported sulfonic acid, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a chlorine atom.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another similar compound with phenyl groups attached to the core structure.
Uniqueness
The presence of the chlorine atom at the 3-position and the tetrahydro configuration makes 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C6H8ClN3 |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10) |
InChI Key |
OFXOAQQAPRGSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2Cl |
Origin of Product |
United States |
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